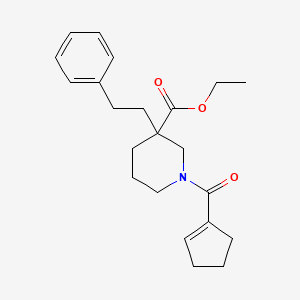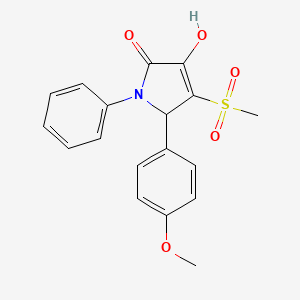![molecular formula C21H23ClFNO3 B6061854 [3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)
[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CCFM and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of CCFM involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. By inhibiting these enzymes, CCFM reduces inflammation and pain.
Biochemical and Physiological Effects:
CCFM has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. CCFM has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, CCFM has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
实验室实验的优点和局限性
CCFM has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized in large quantities. CCFM is also relatively inexpensive compared to other drugs used for the treatment of pain and inflammation-related disorders. However, CCFM has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, CCFM has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research of CCFM. One potential direction is the development of more effective formulations of CCFM with improved solubility and bioavailability. Another direction is the exploration of the potential use of CCFM in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CCFM and its potential side effects.
合成方法
The synthesis of CCFM involves the reaction of 3-chlorobenzylamine, 3-fluoro-4-methoxybenzoyl chloride, and piperidine in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain CCFM. This synthesis method has been optimized to produce high yields of CCFM with high purity.
科学研究应用
CCFM has been studied for its potential use as a drug for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. CCFM has also been studied for its potential use in the treatment of cancer and cardiovascular diseases. The compound has been found to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases by reducing inflammation.
属性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c1-27-19-7-6-16(11-18(19)23)20(26)24-9-3-8-21(13-24,14-25)12-15-4-2-5-17(22)10-15/h2,4-7,10-11,25H,3,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCBZXRFJNMCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B6061787.png)
![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![1-(4-bromophenyl)-4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6061826.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)

![2-(2,2-dimethylpropanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061867.png)
![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)